2-Methoxypyrimidin-4-ol
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidines involves various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Other methods include a ZnCl2-catalyzed three-component coupling reaction and a copper-catalyzed cyclization of ketones with nitriles .Molecular Structure Analysis
The molecular formula of 2-Methoxypyrimidin-4-ol is C5H6N2O2 . It is a heterocyclic compound with a pyrimidine ring containing a hydroxyl group and a methoxy group at positions 4 and 2, respectively.Chemical Reactions Analysis
The chemical reactions of pyrimidines involve various processes, including oxidative dehydrogenation, annulation, oxidative aromatization , and a base-promoted intermolecular oxidation C-N bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxypyrimidin-4-ol include a molecular weight of 126.11 g/mol. The compound is a heterocyclic compound with a pyrimidine ring.Scientific Research Applications
Synthetic Innovations
2-Methoxypyrimidin-4-ol and its derivatives have been a focus of synthetic innovation, especially in industrial contexts. For instance, 2-Amino-4-methoxypyrimidine, a related compound, has been prepared for industrial production with considerations of cost, process simplicity, and high yields (Ju Xiu-lian, 2009).
Luminescence Properties
The luminescence properties of similar compounds like 4-amino-2-methoxypyrimidine have been studied, indicating potential applications in photochemistry and materials science (A. G. Szabo & K. Berens, 1975).
Tautomerism Studies
Research has been conducted on the tautomerism of compounds like 5-fluoro-4-hydroxy-2-methoxypyrimidine, shedding light on its stability and structure in various solvents, which is crucial for pharmaceutical and chemical applications (G. M. Kheifets, V. Gindin & E. P. Studentsov, 2006).
Solubility Studies
The solubility of derivatives like 2-amino-4-chloro-6-methoxypyrimidine in various solvents has been extensively studied, which is fundamental for its application in chemical and pharmaceutical industries (Ganbing Yao, Zhanxiang Xia & Zhihui Li, 2017).
Thermal Properties
The thermal rearrangement of methoxypyrimidines has been investigated, providing insights into their stability and reactivity under different conditions, important for chemical synthesis and material science applications (D. J. Brown & T. C. Lee, 1970).
Synthesis for Herbicidal Activity
Methoxypyrimidine derivatives have been synthesized for use as internal standards in the quantitation of herbicide residues, demonstrating its utility in agricultural chemistry (Yang Zheng-mi, 2014).
Electrochemical Applications
2-Methoxypyrimidin-4-ol derivatives have been used in the electrochemical treatment of wastewater containing anticancer drugs, showcasing its potential in environmental science and engineering (Yonghao Zhang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJZKZLISQIEOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547010 |
Source
|
Record name | 2-Methoxypyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyrimidin-4-ol | |
CAS RN |
25902-86-7 |
Source
|
Record name | 2-Methoxypyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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